2-(Chlorophenylmethylene)valeraldehyde, also known as 2-[chloro(4-chlorophenyl)methylene]valeraldehyde, is an organic compound with significant relevance in chemical synthesis and various scientific applications. Its molecular formula is and it has a molecular weight of approximately 243.13 g/mol. The compound features a chlorophenyl group attached to a valeraldehyde moiety, which imparts unique chemical properties and reactivity.
This compound can be synthesized through various chemical methods involving the reaction of chlorobenzaldehyde derivatives with valeraldehyde. It is categorized under aldehydes and specifically belongs to the class of substituted benzaldehydes.
The synthesis of 2-(Chlorophenylmethylene)valeraldehyde typically involves the condensation reaction between chlorobenzaldehyde and valeraldehyde. This reaction can be facilitated using various catalysts or under specific conditions to enhance yield and purity.
The structure of 2-(Chlorophenylmethylene)valeraldehyde features a central carbon chain from the valeraldehyde, with a chlorophenyl group attached via a double bond. The molecular structure can be represented as follows:
CCCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O
CMRGGSDHVDGWQE-BENRWUELSA-N
2-(Chlorophenylmethylene)valeraldehyde can undergo various chemical reactions typical of aldehydes, including:
The mechanism of action for 2-(Chlorophenylmethylene)valeraldehyde primarily revolves around its reactivity as an electrophile in organic synthesis:
The efficiency and yield of these reactions are influenced by factors such as solvent choice, temperature, and catalyst presence.
2-(Chlorophenylmethylene)valeraldehyde has several applications in scientific research and industrial processes:
This compound represents an interesting area of study within organic chemistry, particularly for those interested in synthetic methodologies and applications in medicinal chemistry.
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1